5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
Chemical Reactions Analysis
5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways are not well-characterized, but it is believed to exert its effects through modulation of protein interactions and enzyme activities .
Comparison with Similar Compounds
5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:
- 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazole
- 2-Amino-5-(1-phenylethylsulfanyl)-[1,3,4]thiadiazole
- 5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazole-2-thiol
These compounds share the thiadiazole ring structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific phenylethylsulfanyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7(8-5-3-2-4-6-8)14-10-13-12-9(11)15-10/h2-7H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTIQTORPJRSTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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